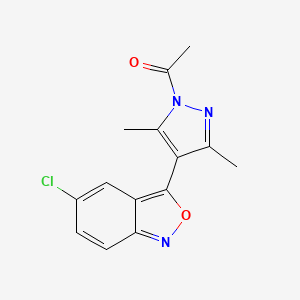![molecular formula C7H10N2O2 B12875235 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a fused pyrrole and imidazole ring system. This compound is of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be achieved through various methods. One common approach involves the cyclocondensation of pyrrole-2-carboxylic acid with aniline derivatives and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . Another method includes the use of post-Ugi cascade reactions, which are versatile and efficient for constructing highly functionalized pyrrole-imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysts such as Rhodium (Rh), Palladium (Pd), Nickel (Ni), Gold (Au), and Copper (Cu) to direct C2-H functionalizations of indole or pyrrole . These methods are advantageous due to their high yields and relatively simple operating procedures.
化学反应分析
Types of Reactions
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyldiimidazole (CDI), phosgene, thiophosgene, and various transition metal catalysts . Reaction conditions often involve microwave irradiation, which provides mild reaction conditions and good yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce reduced derivatives of the compound.
科学研究应用
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It acts as an antagonist for various biological targets, including TNF-α and CNS depressants.
Industry: It is used in the development of optoelectronic devices due to its unique photophysical properties.
作用机制
The mechanism of action of 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This regulation is crucial for its antiproliferative activities against cancer cells.
相似化合物的比较
Similar Compounds
Similar compounds include:
- Imidazol[1,5-a]indole-1,3-diones
- Pyrrolo[1,2-c]imidazole-1,3-diones
- 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-
Uniqueness
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its fused ring structure, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3 |
InChI 键 |
XVBPRDKACDZZQV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2CCCN2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


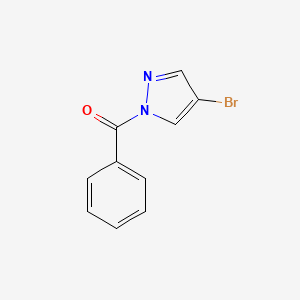

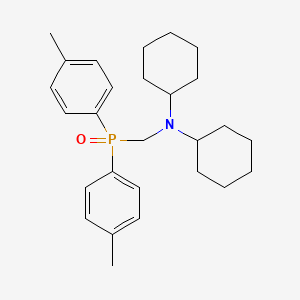
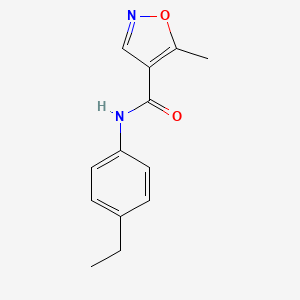
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)

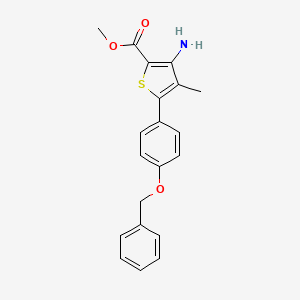
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)

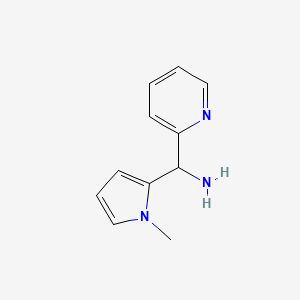
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
